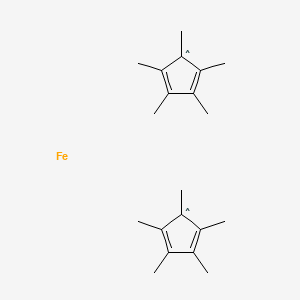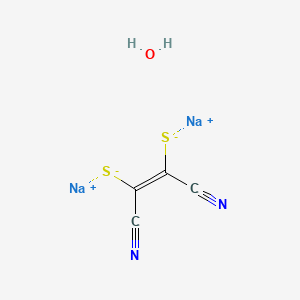
Disodium dimercaptomaleonitrile hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dimercaptomaleonitrile hydrate can be synthesized through the reaction of maleonitrile with sodium hydrosulfide under controlled conditions. The reaction typically involves the addition of sodium hydrosulfide to a solution of maleonitrile in an appropriate solvent, followed by purification and crystallization to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is then purified and crystallized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium dimercaptomaleonitrile hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of this compound .
Scientific Research Applications
Disodium dimercaptomaleonitrile hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of disodium dimercaptomaleonitrile hydrate involves its ability to bind to metal ions through its thiol groups. This binding can modulate the activity of metal-dependent enzymes and proteins, thereby affecting various biochemical pathways . The compound’s molecular targets include metal-binding proteins and enzymes involved in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Disodium dimercaptosuccinate: Another disodium salt with thiol groups, used as a chelating agent.
Disodium ethylenediaminetetraacetate: A widely used chelating agent for metal ions.
Disodium 2,3-dimercaptopropanesulfonate: A compound with similar thiol groups used in metal detoxification.
Uniqueness
Disodium dimercaptomaleonitrile hydrate is unique due to its specific structure and ability to form stable complexes with transition metals. This property makes it particularly useful in coordination chemistry and metal-based drug development .
Properties
Molecular Formula |
C4H2N2Na2OS2 |
|---|---|
Molecular Weight |
204.2 g/mol |
IUPAC Name |
disodium;(Z)-1,2-dicyanoethene-1,2-dithiolate;hydrate |
InChI |
InChI=1S/C4H2N2S2.2Na.H2O/c5-1-3(7)4(8)2-6;;;/h7-8H;;;1H2/q;2*+1;/p-2/b4-3-;;; |
InChI Key |
DWYJCSXARKJSBC-FGSKAQBVSA-L |
Isomeric SMILES |
C(#N)/C(=C(\C#N)/[S-])/[S-].O.[Na+].[Na+] |
Canonical SMILES |
C(#N)C(=C(C#N)[S-])[S-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



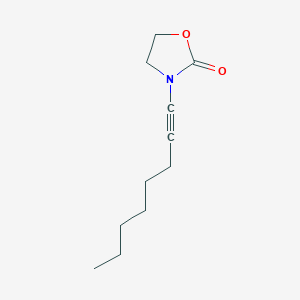

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
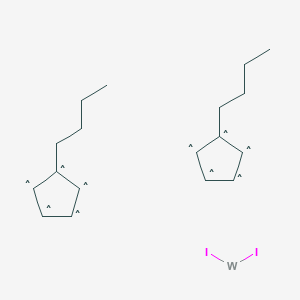
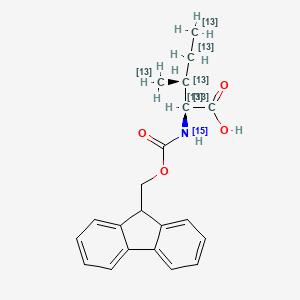

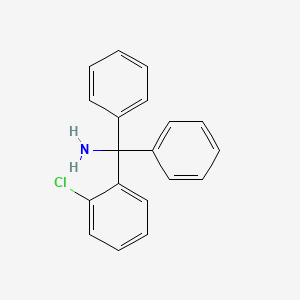
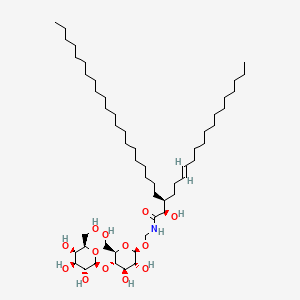
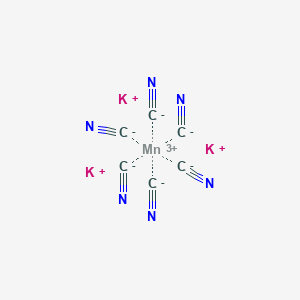
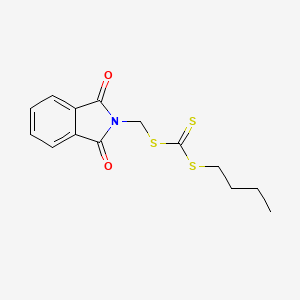
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
